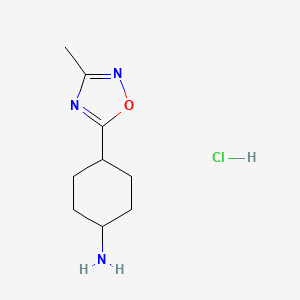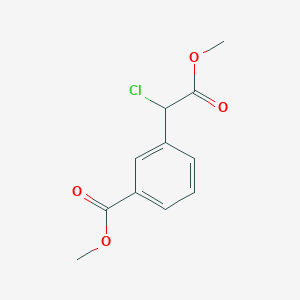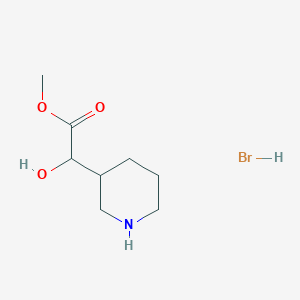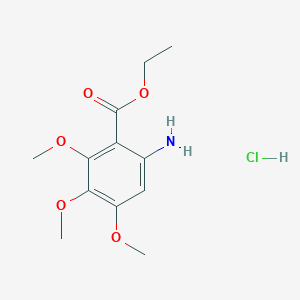
1-(Thiophen-3-yl)hexan-1-amine hydrochloride
Übersicht
Beschreibung
1-(Thiophen-3-yl)hexan-1-amine hydrochloride (THAH) is an organic compound used in scientific research as a chiral ligand for asymmetric catalysis. This compound is synthesized from the reaction of thiophen-3-ylacetic acid and hexan-1-amine hydrochloride. THAH is a versatile compound and has found applications in a variety of research areas, including asymmetric synthesis, organometallic chemistry, and enzyme catalysis. This article will discuss the synthesis method, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of THAH.
Wissenschaftliche Forschungsanwendungen
Electrochromic Materials
Research on thiophene derivatives, such as the synthesis and investigation of electrochromic properties of thiophene-pyrrole-thiophene trimeric derivatives, has shown promising applications in electrochromic devices (ECDs). These materials exhibit significant color changes under electrical influence, with potential applications in smart windows, displays, and low-energy-consuming devices. The study conducted by Tarkuç et al. (2008) on the electrochromism of a polymer derived from thiophene and pyrrole units highlights the material's fast optical response and potential in constructing dual-type polymer ECDs against poly(3,4-ethylenedioxythiophene) (PEDOT) (Tarkuç et al., 2008).
Polymerization and Material Synthesis
Thiophene-containing compounds have been utilized in LED-induced polymerization processes. The development of star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations highlights the efficiency of these systems under near-UV and visible light, offering advantages in overcoming oxygen inhibition in polymerization processes. This research by Zhang et al. (2015) demonstrates the potential of thiophene derivatives in the synthesis of high-performance polymers and coatings (Zhang et al., 2015).
Antibacterial and Antifungal Agents
Compounds based on thiophene structures have been investigated for their bioactivity, including antibacterial and antifungal properties. Patel and Patel (2017) synthesized thiophenyl thiazole derivatives and evaluated their effectiveness against various bacterial and fungal strains, suggesting the potential of these compounds as novel antimicrobial agents (Patel & Patel, 2017).
Spectroelectrochemical and Biosensor Applications
Thiophene derivatives have also found applications in spectroelectrochemistry and as biosensors. A comparative study of isomeric thienylpyrrole derivatives by Ayranci et al. (2015) explored their spectroelectrochemical properties and biosensing capabilities, demonstrating their utility in detecting biological substances and in electrochromic applications (Ayranci et al., 2015).
Eigenschaften
IUPAC Name |
1-thiophen-3-ylhexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS.ClH/c1-2-3-4-5-10(11)9-6-7-12-8-9;/h6-8,10H,2-5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBFHEJSASWIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CSC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1445705.png)

